N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide
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Overview
Description
N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:
- Formation of the benzo7annulene core : This step involves cyclization reactions under acidic or basic conditions.
- Introduction of the methoxy group : This can be achieved through methylation reactions using reagents like methyl iodide.
- Attachment of the piperidine ring : This step involves nucleophilic substitution reactions.
- Sulfonamide formation : This is typically done by reacting the amine group with a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
- Oxidation : This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can be carried out using agents like lithium aluminum hydride.
- Substitution : Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
- Oxidation : Potassium permanganate in acidic medium.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Substitution : Alkyl halides for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide has several scientific research applications:
- Medicinal Chemistry : It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
- Biology : It may serve as a probe to study biological pathways and interactions.
- Materials Science : The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds:
- N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide
- tert-Butylamine
- 3,4,5-Trimethoxybenzylamine
Uniqueness: N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
765261-46-9 |
---|---|
Molecular Formula |
C31H41N3O3S |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
N-[2-[4-[[(3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methylamino]methyl]piperidin-1-yl]ethyl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C31H41N3O3S/c1-37-29-13-12-26-8-4-6-25(20-28(26)21-29)23-32-22-24-14-17-34(18-15-24)19-16-33-38(35,36)31-11-5-9-27-7-2-3-10-30(27)31/h2-3,5,7,9-13,21,24-25,32-33H,4,6,8,14-20,22-23H2,1H3 |
InChI Key |
ITJLZSOZZWEOJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCCC(C2)CNCC3CCN(CC3)CCNS(=O)(=O)C4=CC=CC5=CC=CC=C54)C=C1 |
Origin of Product |
United States |
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